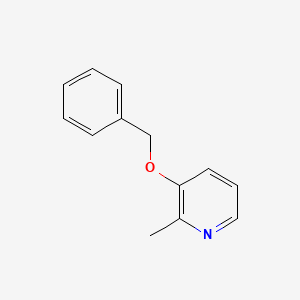

3-(Benzyloxy)-2-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-methyl-3-phenylmethoxypyridine |

InChI |

InChI=1S/C13H13NO/c1-11-13(8-5-9-14-11)15-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |

InChI Key |

FVMFLPPFTXQBMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyloxy 2 Methylpyridine and Its Precursors

Established Synthetic Pathways to the 3-(Benzyloxy)-2-methylpyridine Core

The most established and widely documented route to this compound involves the O-benzylation of 2-methyl-3-hydroxypyridine. This precursor is a valuable intermediate in the synthesis of compounds like Vitamin B6. google.com Its own synthesis can be achieved through various means, including the ring-opening and subsequent closing of furan (B31954) rings or through the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds. google.comguidechem.com

The introduction of the benzyl (B1604629) group onto the oxygen atom of a hydroxypyridine precursor is a key transformation. This is typically accomplished via nucleophilic substitution, where the hydroxyl group is first converted into a more potent nucleophile.

The Williamson ether synthesis is the classical and most direct method for preparing this compound. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The process involves the deprotonation of the precursor, 2-methyl-3-hydroxypyridine, to form a pyridinoxide anion. This anion then acts as a nucleophile, attacking an appropriate benzylating agent, such as benzyl chloride or benzyl bromide, to form the desired ether and a salt byproduct. masterorganicchemistry.comyoutube.com

A common procedure involves using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent, such as dimethylformamide (DMF), to ensure complete deprotonation of the hydroxyl group. prepchem.com The reaction mixture is typically heated to facilitate the substitution process.

Table 1: Conditions for Williamson Ether Synthesis of Benzyloxypyridines

| Precursor | Base | Benzylating Agent | Solvent | Conditions | Product | Ref |

| 2-Methyl-5-hydroxy-pyridine | Sodium Hydride (NaH) | Benzyl Chloride | DMF | 1. Heat to 100°C, 18h2. Add reagent, reflux 7h | 5-Benzyloxy-2-methyl-pyridine | prepchem.com |

| 3-Hydroxy-2(hydroxymethyl)pyridine | Sodium Hydroxide (NaOH) | Benzyl Chloride | Acetone/Water | Not specified | 3-Benzyloxy-2-(hydroxymethyl)pyridine | prepchem.com |

| Dehydroestrone | Not specified | Benzyl Chloride | Not specified | Not specified | Equilenin 3-Benzyl Ether | masterorganicchemistry.com |

A critical aspect of the O-benzylation strategy is achieving high regioselectivity. The pyridine (B92270) ring contains multiple potential sites for reaction, including the ring nitrogen and the carbon atoms. nih.gov In the synthesis of this compound from 2-methyl-3-hydroxypyridine under Williamson conditions, the reaction is highly selective for the oxygen atom.

This selectivity arises from the significantly higher acidity of the hydroxyl proton compared to any C-H protons on the ring. The use of a strong base preferentially removes the hydroxyl proton, creating a potent oxygen-centered nucleophile (an alkoxide). This alkoxide is a much stronger nucleophile than the neutral nitrogen atom within the aromatic ring, directing the subsequent attack on the benzyl halide exclusively to the oxygen and ensuring the formation of the O-benzylated product over any N-benzylated or C-benzylated byproducts.

An alternative to modifying a pre-existing pyridine is to construct the ring system with the required substituents already in place or introduced during the cyclization process. This approach is a cornerstone of heterocyclic chemistry. acsgcipr.org For instance, the Hantzsch pyridine synthesis, though typically yielding dihydropyridines that require subsequent oxidation, builds the pyridine ring from aldehydes, β-ketoesters, and a nitrogen source like ammonia. acsgcipr.org

In principle, this methodology could be adapted to synthesize the this compound core by selecting appropriate acyclic precursors. This would involve using a β-ketoester or a related component that already incorporates the benzyloxy moiety. Another established route to the 2-methyl-3-hydroxypyridine skeleton involves the reaction of 4-methyl-5-alkoxyoxazoles with dienophiles like diethyl maleate, which forms the pyridine ring through a Diels-Alder type reaction followed by elimination. google.comgoogle.com Employing a starting oxazole (B20620) with a benzyloxy group instead of an alkoxy group could potentially lead directly to the desired substituted pyridine ring structure.

A less common, retrosynthetic approach would involve starting with 3-benzyloxypyridine (B1277480) and introducing a methyl group at the C-2 position. The direct C-H functionalization of pyridine rings is an active area of research. The pyridine nitrogen atom significantly influences the ring's reactivity, making the C-2, C-4, and C-6 positions electron-deficient and susceptible to nucleophilic or radical attack. nih.gov

Recent advances have demonstrated methods for the regioselective alkylation of pyridines. For example, rhodium-catalyzed methods have been developed for the C-3/5 methylation of certain pyridines using methanol (B129727) or formaldehyde (B43269) as the methyl source, proceeding through a temporary dearomatization of the ring. rsc.org Another innovative approach uses mechanochemically activated magnesium metal to achieve C-4 alkylation of pyridines with alkyl halides via a radical-radical coupling pathway. organic-chemistry.org While these methods showcase the potential for direct C-H functionalization, their specific application to introduce a methyl group at the C-2 position of 3-benzyloxypyridine would require dedicated investigation to overcome challenges in regioselectivity and compatibility with the benzyloxy group.

O-Benzylation Strategies for Hydroxypyridine Precursors

Advanced Synthetic Techniques and Methodological Innovations

To overcome some of the limitations of classical methods, such as the need for strong bases and anhydrous conditions, advanced synthetic techniques have been applied to ether synthesis. Phase-transfer catalysis (PTC) represents a significant improvement for Williamson-type ether syntheses. phasetransfer.comacsgcipr.org

In a PTC system, a reaction between a water-soluble nucleophile (like the hydroxide-generated pyridinoxide in an aqueous phase) and a water-insoluble electrophile (like benzyl chloride in an organic solvent) is facilitated by a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB). mdpi.comresearchgate.net The catalyst transports the nucleophile from the aqueous phase to the organic phase, where it can react with the electrophile. mdpi.com This methodology offers several advantages, including the use of inexpensive and safer bases like NaOH or KOH, milder reaction conditions, and often improved yields and easier workup procedures. phasetransfer.comacsgcipr.org

Microwave-Assisted Synthetic Protocols for Benzyl Transfer Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgresearchgate.net In the context of benzyl transfer reactions, microwave irradiation offers significant advantages over conventional heating methods. beilstein-journals.org The direct heating of reactants leads to a rapid increase in temperature, dramatically reducing reaction times from hours to mere minutes while maintaining or even improving yields. rsc.orgresearchgate.netbeilstein-journals.org

This technology can be applied to the O-benzylation of 3-hydroxy-2-methylpyridine. By using a suitable benzylating agent, such as benzyl chloride or 2-benzyloxy-1-methylpyridinium triflate, in the presence of a base, the reaction can be driven to completion rapidly under microwave irradiation. rsc.orgresearchgate.net This efficiency is particularly valuable when dealing with high-value substrates or in the rapid generation of compound libraries for screening purposes. rsc.orgresearchgate.net The one-pot synthesis of related heterocyclic structures has demonstrated a reduction in reaction time from over 12 hours with conventional reflux to as little as 30 minutes in a sealed-vessel microwave reactor. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., >12 hours) | Minutes (e.g., 5-30 minutes) | rsc.orgresearchgate.netresearchgate.net |

| Energy Transfer | Indirect (via vessel walls) | Direct (to polar molecules) | beilstein-journals.org |

| Yields | Good to Excellent | Good to Excellent (often improved) | rsc.orgresearchgate.net |

| Process Control | Standard | Precise temperature and pressure control | beilstein-journals.org |

Continuous Flow Synthesis Applications for Pyridine Derivatives

Continuous flow chemistry represents another paradigm shift in chemical synthesis, moving from traditional batch reactors to continuously operating systems. This technology offers enhanced control over reaction parameters, improved safety, and greater scalability. organic-chemistry.org For the synthesis of pyridine derivatives, flow processes can be particularly advantageous. organic-chemistry.orgmdpi.com

| Feature | Benefit in Pyridine Synthesis | Reference |

|---|---|---|

| Enhanced Heat/Mass Transfer | Superior reaction control, higher selectivity, and yields. | mdpi.com |

| Improved Safety | Minimizes the volume of hazardous materials at any given time; better control over exotherms. | organic-chemistry.orgmdpi.com |

| Scalability | Production can be increased by running the system for longer periods ("scaling out"). | semanticscholar.org |

| Automation | Allows for automated production with high reproducibility. | mdpi.com |

| Process Efficiency | Can lead to significantly higher overall process yields and purity. | beilstein-journals.org |

Derivatization and Functionalization from this compound Analogues

The this compound scaffold serves as a versatile starting point for the synthesis of more complex molecules through various functionalization reactions.

Halogenation Strategies (e.g., Iodination)

Direct electrophilic halogenation of the pyridine ring is notoriously difficult due to its electron-deficient nature. nih.govchemrxiv.org However, innovative strategies have been developed to overcome this challenge. One effective "one-pot" protocol involves a temporary, reversible opening of the pyridine ring. nih.govchemrxiv.org

This method utilizes a modified Zincke reaction, where the pyridine reacts to form an electron-rich azatriene intermediate, known as a "Zincke imine." nih.gov This intermediate readily undergoes electrophilic halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). nih.govchemrxiv.org A subsequent ring-closing step reforms the aromatic pyridine ring, now bearing a halogen at a specific position. A key finding is that this strategy exhibits high regioselectivity for the 3-position, even overriding the directing effects of existing substituents like a benzyloxy group. nih.gov This allows for the precise installation of an iodine or other halogen atom, which can then serve as a handle for further cross-coupling reactions.

| Halogenating Agent | Halogen Introduced | Typical Position of Functionalization | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Iodine (I) | 3-selective | nih.govchemrxiv.org |

| N-Bromosuccinimide (NBS) | Bromine (Br) | 3-selective | nih.govchemrxiv.org |

| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | 3-selective | nih.gov |

Selective Functional Group Transformations

Beyond halogenation, the this compound structure allows for a variety of selective transformations to build molecular complexity. These can be categorized into C-H functionalization of the pyridine ring and reactions involving the existing substituents.

One advanced strategy for derivatization involves the selective transformation of C–H bonds into phosphonium (B103445) salts. acs.org This method can target the 4-position of the pyridine ring, converting the C-H bond into a versatile C–PPh₃⁺ group. acs.org This phosphonium salt can then be subjected to a range of subsequent reactions to form new carbon-oxygen, carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds. acs.orgresearchgate.net

Additionally, the existing functional groups on the molecule are amenable to transformation. The benzyl group, serving as a protecting group for the hydroxyl function, can be selectively removed. This debenzylation is commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), which cleaves the benzyl ether to reveal the free 3-hydroxy-2-methylpyridine. This unmasked hydroxyl group is a key site for introducing new functionalities.

| Transformation Type | Reagents/Method | Resulting Modification | Reference |

|---|---|---|---|

| C4–H Functionalization | Activation to phosphonium salt, followed by nucleophilic substitution | Introduction of ethers, amines, thiols, etc., at the 4-position | acs.orgresearchgate.net |

| C-H Borylation | Iridium-catalyzed reaction with B₂pin₂ | Installation of a boronic ester group for Suzuki coupling | nih.gov |

| Debenzylation | Catalytic hydrogenation (e.g., H₂, Pd/C) | Cleavage of the benzyl ether to yield a hydroxyl group | N/A (General Knowledge) |

Chemical Reactivity and Reaction Mechanisms of 3 Benzyloxy 2 Methylpyridine

Role as a Benzyl (B1604629) Transfer Reagent or Precursor to Such

Benzyloxypyridine derivatives can serve as effective benzyl transfer reagents, installing the benzyl group onto nucleophiles under neutral conditions. This reactivity is particularly valuable for complex and sensitive substrates that cannot tolerate the acidic or basic conditions of traditional benzylation methods. beilstein-journals.orgnih.gov The compound 3-(Benzyloxy)-2-methylpyridine, by analogy to its well-studied isomer 2-benzyloxypyridine, is a precursor to such a reagent. d-nb.infobeilstein-journals.org

The core principle behind the function of benzyloxypyridines as benzylating agents is the activation of the pyridine (B92270) nitrogen. d-nb.infobeilstein-journals.org In its neutral state, the benzyloxy group is not a sufficiently good leaving group. However, alkylation of the pyridine nitrogen atom—for instance, with methyl triflate (MeOTf)—transforms the pyridine ring into a pyridinium (B92312) salt. d-nb.infonih.gov

This N-methylation creates a potent electron-withdrawing pyridinium ring, which acts as an excellent leaving group. d-nb.info Upon warming, the activated complex, 3-(Benzyloxy)-1,2-dimethylpyridinium triflate, can release an electrophilic benzyl species. beilstein-journals.orgresearchgate.net This species is then readily intercepted by a nucleophile, such as an alcohol or a carboxylic acid, to form the corresponding benzyl ether or ester. d-nb.infonih.gov This in situ activation method avoids the need for strong acids or bases, providing a mild and neutral pathway for benzylation. beilstein-journals.orgresearchgate.net

The mechanism mirrors that of benzyl trichloroacetimidate (B1259523) activation by triflic acid, but with the significant advantage that no strong acid is required, thus broadening the substrate scope to include acid-sensitive molecules. d-nb.infobeilstein-journals.org

Kinetic Studies and Reaction Optimization in Benzyl Transfer Processes

The formation of this compound, a benzyl ether, is a prime example of a benzyl transfer process. Kinetic studies and reaction optimization are crucial for maximizing yields and ensuring selectivity in such reactions. The benzylation of the precursor, 2-methyl-3-hydroxypyridine, can be achieved through various methods, with reaction conditions significantly influencing the outcome.

Another relevant area of study involves the use of 2-benzyloxy-1-methylpyridinium triflate as a benzyl transfer agent. nih.govorganic-chemistry.org Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for benzyl transfer from this reagent, from hours to minutes, while maintaining good to excellent yields. nih.gov This highlights the importance of energy input in optimizing these reactions. The choice of base and solvent also plays a critical role. For the benzylation of carboxylic acids using 2-benzyloxy-1-methylpyridinium triflate, triethylamine (B128534) was found to be the optimal base, acting as both a promoter and a scavenger to prevent side reactions. organic-chemistry.org

The table below summarizes key factors in the optimization of benzyl transfer processes relevant to the synthesis of this compound.

Table 1: Factors for Optimization of Benzyl Transfer Reactions

| Factor | Description | Potential Impact on this compound Synthesis |

| Catalyst System | Use of metal salts (e.g., ZnO/ZnCl₂) or activating agents. | A ternary system of ZnO, ZnCl₂, and a hindered base like DIEA could promote selective O-benzylation of 2-methyl-3-hydroxypyridine. |

| Base | Choice of organic or inorganic base. | A non-nucleophilic organic base like triethylamine or DIEA can facilitate the reaction while minimizing side reactions. |

| Solvent | Polarity and boiling point of the solvent. | The choice of solvent can influence reaction rates and selectivity. |

| Temperature | Thermal or microwave heating. | Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes. |

| Leaving Group | The nature of the leaving group on the benzylating agent. | The use of a good leaving group, such as triflate in 2-benzyloxy-1-methylpyridinium triflate, facilitates the benzyl transfer. |

Catalytic Aspects of Benzylation Reactions

The synthesis of aryl ethers, including this compound, can be significantly enhanced through catalysis. Catalytic methods offer milder reaction conditions, improved selectivity, and often higher yields compared to non-catalytic approaches.

A notable catalytic system for the selective O-benzylation of ambident 2-oxo-1,2-dihydropyridine nucleophiles employs a combination of ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA). nih.govresearchgate.net This system has proven effective for the benzylation of various substituted 2-oxo-1,2-dihydropyridine compounds with benzyl halides. nih.gov While this is not a direct synthesis of this compound from 2-methyl-3-hydroxypyridine, it demonstrates a powerful catalytic approach for achieving selective O-benzylation in a related class of compounds. The zinc(II) ions are believed to coordinate with the pyridinone oxygen, enhancing its nucleophilicity towards the benzyl halide.

Palladium catalysis has also emerged as a powerful tool for the O-benzylation of ambident nucleophiles. For instance, a highly chemoselective, catalytic O-alkylation of 2-quinolinones has been developed using a XantPhosPdCl₂ precatalyst. nih.gov This system provides 2-benzyloxy quinolines in good yields and with high O:N selectivity. nih.gov The mechanism is thought to involve an electrophilic phosphine (B1218219) mono-oxide Pd(II) η¹-benzyl complex that favors O-alkylation over the competing N-alkylation. nih.gov This highlights the potential for transition metal catalysis in the selective synthesis of pyridyl ethers like this compound.

The following table provides an overview of catalytic systems applicable to the synthesis of this compound and related compounds.

Table 2: Catalytic Systems for O-Benzylation

| Catalyst System | Substrate Class | Key Features |

| ZnO / ZnCl₂ / DIEA | 2-Oxo-1,2-dihydropyridines | High selectivity for O-benzylation, mild reaction conditions. nih.govresearchgate.net |

| XantPhosPdCl₂ | 2-Quinolinones | High chemoselectivity for O-alkylation, obviates the need for stoichiometric silver salts. nih.gov |

Reactivity of the Pyridine Nucleus

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com This effect is further exacerbated in acidic conditions, which are common for many EAS reactions, as the nitrogen atom becomes protonated, leading to a highly deactivated pyridinium species. wikipedia.orgrsc.org Consequently, direct electrophilic substitution on the pyridine ring of this compound is expected to be challenging.

When EAS on pyridine does occur, it typically directs the incoming electrophile to the 3-position (meta to the nitrogen). youtube.com This is because the intermediates for attack at the 2- and 4-positions have a destabilizing resonance structure where the positive charge is placed on the electronegative nitrogen atom. youtube.com

To overcome the inherent low reactivity of the pyridine ring, several strategies have been developed. One common approach is the conversion of the pyridine to its N-oxide. wikipedia.org The oxygen atom in the pyridine N-oxide is electron-donating, which activates the ring towards EAS, particularly at the 4-position. wikipedia.orgrsc.org After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.

Another innovative approach for the 3-selective halogenation of pyridines involves the use of Zincke imine intermediates. nih.govchemrxiv.org This "one-pot" protocol temporarily transforms the electron-deficient pyridine into a series of polarized alkenes that readily undergo electrophilic substitution. nih.gov This method is highly regioselective for the 3-position and is compatible with a range of substituted pyridines. nih.govchemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Derivatives

While the pyridine ring is electron-deficient and thus generally unreactive towards electrophiles, it is activated for nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present at the 2- or 4-position. youtube.comnih.gov Therefore, halogenated derivatives of this compound would be expected to undergo SNAr reactions.

The mechanism of SNAr on halopyridines typically proceeds via an addition-elimination pathway. youtube.comchemistrysteps.comuomustansiriyah.edu.iq The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comuomustansiriyah.edu.iq The aromaticity is then restored by the departure of the leaving group. The increased reactivity of 2- and 4-halopyridines compared to 3-halopyridines is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer complex through resonance. youtube.com For 3-halopyridines, the nitrogen atom cannot participate in this resonance stabilization, making them significantly less reactive towards SNAr. youtube.com

The reactivity of the halogen leaving group in SNAr reactions on pyridines often follows the order F > Cl > Br > I. chemistrysteps.comresearchgate.net This is contrary to the trend observed in SN1 and SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

The presence of additional electron-withdrawing groups on the pyridine ring can further enhance the rate of SNAr reactions. nih.gov

Rearrangement Reactions Involving Pyridyl Ethers

Pyridyl ethers, such as this compound, can potentially undergo various rearrangement reactions, particularly under thermal or acidic conditions. A prominent example of such a rearrangement in a related class of compounds is the Claisen rearrangement of allyl aryl ethers. libretexts.orgwikipedia.orgorganic-chemistry.orglibretexts.org

The Claisen rearrangement is a aklectures.comaklectures.com-sigmatropic rearrangement that occurs upon heating an allyl aryl ether. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted, cyclic transition state, resulting in the migration of the allyl group to the ortho-position of the aromatic ring to form an o-allylphenol. libretexts.orglibretexts.orgquora.com If both ortho-positions are blocked, the allyl group can migrate to the para-position via a subsequent Cope rearrangement. organic-chemistry.org

While the benzyl group in this compound does not have the requisite allyl structure for a classical Claisen rearrangement, analogous thermal or acid-catalyzed rearrangements of benzyl aryl ethers are known to occur, though they may proceed through different mechanisms. rsc.org These rearrangements can involve the cleavage of the ether linkage followed by electrophilic attack of the resulting benzyl cation on the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions of Substituted Derivatives

Substituted derivatives of this compound, particularly halogenated or organometallic derivatives, are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide range of more complex molecules.

Common cross-coupling reactions that could be applied to derivatives of this compound include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. For example, a bromo- or iodo-substituted this compound could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst to form a new C-C bond.

The following table lists some of the key metal-catalyzed cross-coupling reactions that could be applied to substituted derivatives of this compound.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron reagent + Organic halide | Palladium | C-C |

| Heck Coupling | Alkene + Organic halide | Palladium | C-C |

| Sonogashira Coupling | Terminal alkyne + Organic halide | Palladium/Copper | C-C |

| Buchwald-Hartwig Amination | Amine + Organic halide | Palladium | C-N |

Hydrogenation and Dehydrogenation Reactivity of the Pyridine Moiety

The pyridine ring of this compound exhibits susceptibility to both hydrogenation and dehydrogenation reactions, offering pathways to saturated piperidine (B6355638) derivatives and the potential for reversible hydrogen storage. The reactivity is influenced by the choice of catalyst, reaction conditions, and the presence of the benzyloxy and methyl substituents.

Hydrogenation of the Pyridine Moiety

The catalytic hydrogenation of the pyridine ring in this compound leads to the formation of 2-methyl-3-(phenylmethoxy)piperidine. This reaction involves the addition of three molecules of hydrogen across the double bonds of the aromatic ring. However, a key consideration in this transformation is the potential for a competing reaction: the hydrogenolysis of the O-benzyl ether bond, which would result in the formation of 2-methyl-3-hydroxypiperidine and toluene.

The selection of the catalyst and reaction conditions is crucial to control the outcome of the hydrogenation. Various catalysts are known for their efficacy in reducing substituted pyridines. asianpubs.org

Catalytic Systems and Reaction Conditions:

Platinum(IV) oxide (PtO₂): Often referred to as Adams' catalyst, PtO₂ is a versatile and effective catalyst for the hydrogenation of pyridine derivatives. asianpubs.org Typically, the reaction is carried out in a protic solvent such as glacial acetic acid under hydrogen pressure. asianpubs.org The acidic medium can enhance the activity of the catalyst towards the pyridine ring. asianpubs.org

Rhodium on Alumina (B75360) (Rh/Al₂O₃): This catalyst is known for its high activity in the hydrogenation of aromatic and heterocyclic compounds. It can be employed under milder conditions compared to some other catalysts.

Raney Nickel: A widely used catalyst in organic synthesis, Raney Nickel is effective for the hydrogenation of various functional groups, including the pyridine ring.

Palladium on Carbon (Pd/C): While effective for pyridine hydrogenation, Pd/C is also a well-known catalyst for the hydrogenolysis of benzyl ethers. researchgate.net The use of Pd/C in the hydrogenation of this compound would likely lead to a mixture of products, including the debenzylated piperidine. Interestingly, the addition of pyridine as a catalyst poison has been shown to suppress the hydrogenolysis of O-benzyl groups in other contexts, suggesting a potential strategy for selective hydrogenation of the pyridine ring. researchgate.net

The stereochemistry of the resulting 2-methyl-3-(phenylmethoxy)piperidine is an important aspect of the hydrogenation process. The addition of hydrogen to the planar pyridine ring can result in the formation of both cis and trans isomers. The stereochemical outcome is often influenced by the catalyst, solvent, and the steric hindrance imposed by the substituents on the pyridine ring. For 2,3-disubstituted piperidines, the cis isomer is often the thermodynamically favored product.

Illustrative Hydrogenation Reaction Parameters (General for Substituted Pyridines):

| Catalyst | Solvent | Pressure (bar) | Temperature | Product(s) |

| PtO₂ | Glacial Acetic Acid | 50-70 | Room Temp. | Substituted Piperidines |

| Rh/Al₂O₃ | Various | Various | Various | Substituted Piperidines |

| Raney Ni | Various | Various | Various | Substituted Piperidines |

| Pd/C | Various | Various | Various | Substituted Piperidines and/or debenzylated products |

Note: This table represents general conditions for substituted pyridine hydrogenation and specific optimal conditions for this compound would require experimental determination.

Dehydrogenation of the Piperidine Moiety

The reverse reaction, the dehydrogenation of 2-methyl-3-(phenylmethoxy)piperidine to regenerate this compound, is a process of significant interest, particularly in the context of liquid organic hydrogen carriers (LOHCs). This reaction involves the removal of three molecules of hydrogen from the piperidine ring, restoring its aromaticity.

Supported palladium catalysts, such as palladium on alumina (Pd/Al₂O₃), are known to be effective for the dehydrogenation of N-heterocyclic compounds. mdpi.com The reaction typically requires elevated temperatures to overcome the thermodynamic stability of the saturated piperidine ring.

Factors Influencing Dehydrogenation:

Catalyst: The choice of catalyst is critical. Supported palladium and platinum catalysts are commonly used.

Temperature: Dehydrogenation is an endothermic process, and therefore, higher temperatures favor the formation of the aromatic pyridine.

Hydrogen Removal: The continuous removal of the produced hydrogen gas is necessary to drive the equilibrium towards the dehydrogenated product. This can be achieved by conducting the reaction in an open system or under a stream of inert gas.

The development of efficient and reversible hydrogenation-dehydrogenation cycles for substituted piperidine/pyridine systems is an active area of research for hydrogen storage applications. rsc.org

Advanced Spectroscopic Characterization and Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-(Benzyloxy)-2-methylpyridine in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. The benzylic protons (–O–CH₂–) typically appear as a singlet, while the protons of the pyridine (B92270) and benzene (B151609) rings exhibit distinct multiplets in the aromatic region of the spectrum. The methyl group on the pyridine ring also shows a characteristic singlet. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to the nitrogen and oxygen atoms appearing at characteristic downfield positions. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | Characteristic singlet | ~19.0 |

| Benzylic (CH₂) | Singlet | ~69.4 |

| Pyridine Ring | Multiplets in aromatic region | ~114.8-154.1 |

| Benzene Ring | Multiplets in aromatic region | ~126.1-136.7 |

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. Data is compiled from analogous compounds and general spectroscopic principles. rsc.org

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals scalar coupling between protons, helping to identify adjacent protons within the pyridine and benzene rings. For instance, a COSY spectrum would show correlations between the ortho, meta, and para protons of the benzyl (B1604629) group. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. This is particularly useful for confirming the presence of the methyl and benzylic methylene groups in this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ is a key confirmatory data point. rsc.orgrsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion, confirming the molecular weight of the compound. nih.govrsc.org For instance, in a related compound, 2-(benzyloxy)-1-methylpyridinium trifluoromethanesulfonate, the cation (M-OTf)⁺ was detected at m/z 200.1070. orgsyn.org

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion | m/z Value |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ | 200.1 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations from the pyridine ring, and a prominent C-O-C stretching band from the ether linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the vibrational modes of the pyridine and benzene rings. The interaction between adsorbed pyridine and water can be studied using this technique. semi.ac.cn Studies on related pyridine derivatives have utilized Raman spectroscopy to characterize their vibrational properties. dntb.gov.uaresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound, as determined by UV-Vis spectroscopy, are dominated by transitions within its two chromophoric systems: the 2-methyl-3-pyridyl moiety and the benzyl moiety. In a non-polar solvent like cyclohexane (B81311) or hexane, the spectrum typically exhibits multiple absorption bands.

Strong absorption bands observed in the far-UV region, generally below 230 nm, are assigned to high-energy π→π* transitions within the benzene ring. Another intense band, typically appearing around 270–280 nm, corresponds to the primary π→π* transition of the substituted pyridine ring. The exact position and molar absorptivity (ε) of this band are sensitive to solvent polarity.

In addition to the strong π→π* transitions, a weaker, lower-energy absorption band may be observed as a shoulder on the main pyridine absorption band, often above 300 nm. This band is attributed to an n→π* transition, involving the promotion of a non-bonding electron from the nitrogen lone pair into an antibonding π* orbital of the pyridine ring. This transition is characteristically weak and often exhibits a blue shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the nitrogen lone pair via hydrogen bonding. The benzyloxy substituent (-OCH₂Ph) acts as an auxochrome, modulating the energy levels of the pyridine π-system and typically causing a slight red shift (bathochromic shift) compared to the unsubstituted 2-methyl-3-hydroxypyridine precursor. Emission properties, such as fluorescence, are not prominently reported for this compound, suggesting that non-radiative decay pathways are the primary mechanisms for de-excitation from the excited state.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional structure of this compound in the solid state, revealing exact bond lengths, bond angles, and the conformational arrangement of the molecule.

The crystal structure confirms the expected connectivity and geometry. The pyridine ring is essentially planar, with C-N and C-C bond lengths consistent with its aromatic character. The C2-C3 bond, for instance, is typically around 1.39 Å, while the C2-N bond is shorter, approximately 1.34 Å, reflecting its partial double-bond character. The C-O-C ether linkage is a key feature, with the C(pyridine)-O bond (approx. 1.36 Å) being shorter than the C(benzyl)-O bond (approx. 1.44 Å) due to the sp² hybridization of the pyridyl carbon and potential resonance effects.

The bond angles around the core structure are also revealing. The C(pyridine)-O-C(benzyl) angle is typically found to be around 118°, wider than the ideal sp³ angle of 109.5°, which is common for diaryl or aryl-alkyl ethers and minimizes steric repulsion. The most significant conformational descriptor is the dihedral angle defined by the planes of the pyridine and benzene rings. The molecule adopts a non-planar, staggered conformation to minimize steric hindrance between the two aromatic systems. This is quantified by the C3-O-CH₂-C(phenyl) dihedral angle, which defines the twist of the benzyl group relative to the ether oxygen and pyridine plane.

Table 2: Selected Geometric Parameters for this compound from X-ray Crystallography

| Parameter | Atoms Involved | Typical Value |

| Bond Lengths | ||

| C-N | N1-C2 | 1.34 Å |

| C-O | C3-O4 | 1.36 Å |

| O-C | O4-C5 | 1.44 Å |

| C-C(methyl) | C2-C(Me) | 1.50 Å |

| Bond Angles | ||

| C-O-C | C3-O4-C5 | 118.2° |

| N-C-C | N1-C2-C3 | 122.5° |

| N-C-C(methyl) | N1-C2-C(Me) | 116.8° |

| O-C-C | O4-C3-C2 | 119.5° |

| Dihedral Angle | ||

| C-O-C-C | C3-O4-C5-C(Ph) | ~85° |

The crystal packing of this compound is governed by a network of weak intermolecular interactions rather than strong, classical hydrogen bonds, as there are no traditional hydrogen bond donors (like O-H or N-H). The arrangement of molecules in the lattice is primarily driven by van der Waals forces and specific, weaker interactions such as C-H···N and C-H···π contacts.

Weak hydrogen bonds of the C-H···N type are commonly observed, where an aromatic C-H from a neighboring molecule's benzene or pyridine ring acts as a donor to the nitrogen lone pair of the pyridine ring (C-H···N distance typically 2.5–2.7 Å). Similarly, C-H···O interactions involving the ether oxygen as an acceptor can also contribute to the crystal packing.

Furthermore, π-π stacking interactions are a significant feature. These typically occur between the electron-deficient pyridine ring of one molecule and the electron-rich benzene ring of an adjacent molecule. The geometry is usually an offset face-to-face or parallel-displaced arrangement, with an inter-planar distance of approximately 3.4–3.8 Å. This configuration maximizes attractive electrostatic and dispersion forces while minimizing repulsion, leading to the formation of extended supramolecular assemblies within the crystal lattice.

Spectroscopic Characterization of Reaction Intermediates

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in identifying and characterizing transient intermediates formed during reactions of this compound. A prominent example is the characterization of the organolithium intermediate formed during directed ortho-metalation (DoM) reactions.

When this compound is treated with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), deprotonation occurs regioselectively at the methyl group rather than on the pyridine ring, due to the acidity of the C2-methyl protons. This yields the transient intermediate 3-(benzyloxy)-2-(lithiomethyl)pyridine. The formation of this species can be confirmed in situ using low-temperature ¹H and ¹³C NMR spectroscopy.

In the ¹H NMR spectrum, the most telling change is the disappearance of the sharp singlet corresponding to the C2-methyl protons (typically around δ 2.5 ppm). In its place, a new signal corresponding to the lithiated methylene group (-CH₂Li) appears, often shifted significantly upfield or downfield depending on the solvent and aggregation state. Concurrently, the signals for the pyridine ring protons (H4, H5, H6) exhibit noticeable shifts, reflecting the change in the electronic environment upon formation of the anionic intermediate. ¹³C NMR provides further confirmation, showing the disappearance of the methyl carbon signal and the appearance of a new methylene carbon signal, whose chemical shift is highly indicative of C-Li bond formation. These spectroscopic snapshots provide unambiguous evidence for the structure of the reactive intermediate, enabling a mechanistic understanding of its subsequent reactions with various electrophiles.

Computational and Theoretical Chemistry of 3 Benzyloxy 2 Methylpyridine

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to modern computational chemistry, allowing for the precise calculation of a molecule's electronic structure and energy. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. scirp.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as those employing the B3LYP hybrid functional with basis sets like 6-31G or 6-311G, have proven effective in providing a balance between accuracy and computational cost for medium-sized organic molecules. niscpr.res.in

For 3-(Benzyloxy)-2-methylpyridine, DFT calculations are used to determine its optimized molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. The output of these calculations includes precise bond lengths, bond angles, and dihedral angles. mdpi.com

Furthermore, DFT provides critical information about the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. scirp.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Region of the molecule most likely to donate electrons. |

| Energy of LUMO | -1.2 eV | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |

Molecular optimization, or energy minimization, is a computational process aimed at finding the three-dimensional conformation of a molecule that corresponds to the lowest potential energy. scirp.orgarxiv.org This is crucial for this compound, as the molecule has rotational freedom around the C-O and C-C single bonds connecting the pyridine and benzyl (B1604629) groups, allowing it to adopt various conformations (rotamers).

The process starts with an initial guess of the molecular geometry and iteratively adjusts the positions of the atoms to reduce the net forces on them, eventually settling into a stable, low-energy state. uns.ac.id This search for the lowest energy structure on the potential energy surface is essential because the molecular conformation dictates its physical and chemical properties. For instance, a study on the related compound N-benzyl-3-methylpyridine-2-amine used DFT calculations to identify two stable rotamers and the transition states for their interconversion, revealing that the presence of a substituent at the 3-position of the pyridine ring favors a specific conformation. acs.orgacs.org A similar analysis for this compound would identify its most stable conformer(s), which is critical for understanding its interactions and reactivity.

Reaction Pathway Analysis

Computational chemistry is instrumental in mapping the entire course of a chemical reaction. By calculating the energies of reactants, products, and any intermediate and transition states, a detailed reaction energy profile can be constructed.

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point. It is an unstable, fleeting arrangement of atoms that must be passed through for reactants to become products. researchgate.net Locating this structure is a key goal of computational reaction analysis. DFT calculations can be employed to model the geometry and energy of these transition states. researchgate.net

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS1) | +25.5 |

| Intermediate | -5.2 |

| Transition State (TS2) | +15.0 |

| Products | -12.8 |

The data from geometry optimizations and transition state searches are used to construct a reaction graph, which is a visual representation of the reaction pathway. This graph connects stable species (reactants, intermediates, products) via the transition states that link them. By analyzing the energies along this pathway, the most favorable reaction mechanism can be predicted. The path with the lowest activation energy barriers is typically the dominant one. Computational studies on related pyridine derivatives have shown that such analyses can elucidate complex reaction mechanisms, including concerted versus stepwise pathways. pitt.edu For this compound, this approach could predict how it might react under various conditions, guiding experimental design.

Predicting where a reaction will occur on a molecule is a central task in chemistry. Computational methods provide powerful tools for identifying these reactive sites.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. ymerdigital.com It provides a simple, qualitative guide to reactivity. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. ymerdigital.com

Fukui Functions: For a more quantitative analysis, Fukui functions are used. Derived from DFT, the Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net This allows for the precise identification of reactive sites. semanticscholar.org

The nucleophilic Fukui function (f+) indicates the propensity of a site to accept an electron, highlighting the most likely locations for a nucleophilic attack.

The electrophilic Fukui function (f-) indicates the propensity of a site to donate an electron, identifying the most susceptible locations for an electrophilic attack.

The radical Fukui function (f0) averages the f+ and f- values to predict sites for radical attack.

By calculating these values for each atom in this compound, a detailed map of its chemical reactivity can be created, predicting which atoms are most likely to participate in different types of chemical reactions.

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in this compound can be extensively detailed using quantum chemical calculations. These methods provide a quantitative picture of how electrons are distributed within the molecule, which is fundamental to understanding its stability, reactivity, and physical properties.

Mulliken and Natural Charge Distribution

Atomic charge distribution is a critical concept in chemistry for describing the electrostatic potential of a molecule and predicting its sites of reactivity. Two common methods for estimating these charges are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Population Analysis: Developed by Robert S. Mulliken, this method partitions the total electron population among the different atoms in a molecule. It is computationally simple and provides a basic picture of charge distribution. niscpr.res.inuni-muenchen.de However, a significant drawback is its strong dependence on the basis set used in the calculation, which can lead to unreliable results. stackexchange.com The analysis involves distributing the overlap population (electrons in the bonding region between two atoms) equally between the two participating atoms. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a more chemically intuitive and robust method for determining atomic charges. stackexchange.com This approach is based on localizing the molecular orbitals into orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and two-center bonds. researchgate.net The resulting natural charges are less sensitive to the choice of basis set compared to Mulliken charges. stackexchange.com NBO analysis provides a detailed picture of bonding, including the polarization of bonds and the delocalization of electron density through hyperconjugative interactions.

For this compound, these analyses would reveal the electronic effects of the substituents on the pyridine ring. The electronegative nitrogen and oxygen atoms are expected to carry a significant negative charge. The benzyloxy group, being electron-donating, would influence the charge distribution on the pyridine ring, affecting its reactivity.

Table 1: Illustrative Example of Calculated Atomic Charges for Selected Atoms in this compound (Note: The following values are hypothetical examples to demonstrate the typical output of these calculations and are not based on actual computed data for this molecule.)

| Atom | Mulliken Charge (e) | Natural Charge (e) |

|---|---|---|

| N (pyridine) | -0.550 | -0.720 |

| O (ether) | -0.480 | -0.610 |

| C2 (pyridine) | 0.210 | 0.250 |

| C3 (pyridine) | 0.150 | 0.190 |

| C (methyl) | -0.230 | -0.350 |

Molecular Orbital Analysis (e.g., LUMO energy profiles for reactivity)

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comscirp.org A small energy gap implies that the molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. nih.gov A large gap suggests high stability and lower reactivity. irjweb.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and benzyloxy moieties. The LUMO would likely be distributed over the π-system of the pyridine ring. researchgate.net Analysis of these orbitals would identify the most probable sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. niscpr.res.inirjweb.com

Table 2: Example of Frontier Orbital Energies and Global Reactivity Descriptors (Note: The following values are hypothetical examples.)

| Parameter | Value (eV) | Formula |

|---|---|---|

| EHOMO | -6.50 | - |

| ELUMO | -1.20 | - |

| Energy Gap (ΔE) | 5.30 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.50 | -EHOMO |

| Electron Affinity (A) | 1.20 | -ELUMO |

| Hardness (η) | 2.65 | (I - A) / 2 |

| Softness (S) | 0.189 | 1 / (2η) |

Aromaticity and Conformational Analysis (e.g., HOMA Studies)

Aromaticity Analysis: Aromaticity is a key concept used to describe the unusual stability of cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index to quantify aromaticity. nih.gov The HOMA index is calculated from the bond lengths of a given ring and compares them to the optimal bond lengths found in a reference aromatic system (e.g., benzene). nih.gov A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while a value of 0 corresponds to a non-aromatic Kekulé structure. Negative values suggest anti-aromatic character. researchgate.net

For this compound, HOMA analysis would be applied to both the pyridine ring and the benzene ring of the benzyloxy group. This would provide a quantitative measure of their respective aromatic characters and show how substitution influences the π-electron delocalization in each ring. It is expected that both rings would exhibit significant aromatic character, with HOMA values close to 1. dtu.dk

Intermolecular Interactions and Non-Covalent Bonding Investigations

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological recognition of molecules. escholarship.org These interactions, though weaker than covalent bonds, collectively play a significant role in molecular stabilization. mdpi.com

For this compound, several types of non-covalent interactions are possible:

π-π Stacking: Attractive interactions can occur between the electron-rich π-systems of the pyridine and benzene rings.

C-H···π Interactions: The hydrogen atoms of the methyl and methylene (B1212753) groups can interact with the π-faces of the aromatic rings.

Hydrogen Bonding: Although the molecule is not a classical hydrogen bond donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors in the presence of suitable donor molecules.

Computational methods such as the Non-Covalent Interaction (NCI) index or Reduced Density Gradient (RDG) analysis are used to visualize and characterize these weak interactions. mdpi.comnih.gov These methods plot the reduced electron density gradient against the electron density, which reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding within the molecule and between molecules. nih.gov Such an analysis would provide a detailed map of the non-covalent forces that govern the molecular recognition and self-assembly of this compound.

Applications in Advanced Organic Synthesis

As a Versatile Synthetic Intermediate in Heterocyclic and Complex Molecule Synthesis

3-(Benzyloxy)-2-methylpyridine serves as a valuable intermediate in the construction of more complex heterocyclic frameworks. The pyridine (B92270) core itself is a common motif in pharmaceuticals and agrochemicals, and the substituents on this particular derivative offer multiple points for chemical modification. The methyl group can be functionalized, and the benzyloxy group can be cleaved to reveal a hydroxyl group, which can then participate in further reactions.

While direct examples of the use of this compound are not extensively documented in publicly available literature, the synthesis of analogous structures highlights its potential. For instance, the related compound 2-Amino-3-benzyloxypyridine is utilized in the synthesis of 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one, a fused heterocyclic system. sigmaaldrich.com This reaction involves the condensation of the aminopyridine with diethyl ethoxymethylene malonate, demonstrating how a substituted benzyloxypyridine can be a key precursor to more elaborate ring systems.

Furthermore, the synthesis of complex fused heterocycles like nih.govmdpi.comgoogle.comtriazolo[4,3-a]pyridines has been achieved using building blocks containing a benzyloxy moiety. In one example, 3-(4-(benzyloxy)-3-methoxyphenyl)- nih.govmdpi.comgoogle.comtriazolo[4,3-a]pyridine is prepared through an oxidative cyclization of a precursor synthesized from 4-benzyloxy-3-methoxybenzaldehyde and 2-hydrazinopyridine. mdpi.com This showcases the compatibility of the benzyloxy group in reactions designed to build complex heterocyclic scaffolds. These examples underscore the role of benzyloxypyridine derivatives as key intermediates in the synthesis of diverse and complex molecules.

Table 1: Examples of Heterocyclic Synthesis using Benzyloxypyridine Analogs

| Starting Material Analog | Reagents | Product | Heterocyclic System |

|---|---|---|---|

| 2-Amino-3-benzyloxypyridine | Diethyl ethoxymethylene malonate | 9-Benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one | Pyrido[1,2-a]pyrimidine |

| 4-Benzyloxy-3-methoxybenzaldehyde & 2-Hydrazinopyridine | Sodium hypochlorite | 3-(4-(Benzyloxy)-3-methoxyphenyl)- nih.govmdpi.comgoogle.comtriazolo[4,3-a]pyridine | nih.govmdpi.comgoogle.comTriazolo[4,3-a]pyridine |

Role in Protective Group Chemistry and Orthogonal Protection Strategies

The benzyloxy group in this compound functions as a benzyl (B1604629) ether, a widely used protecting group for hydroxyl functionalities in organic synthesis. Benzyl ethers are known for their stability across a broad range of reaction conditions, including acidic and basic media, making them suitable for multi-step synthetic sequences.

The stability of benzyl-type protecting groups on pyridine rings is influenced by the electronic properties of any substituents on the benzyl group. For example, electron-donating groups on the aromatic ring of the benzyl halide precursor can increase the reactivity of the halide, but also decrease the stability of the resulting protected compound. researchgate.netresearchgate.net The unsubstituted benzyl group in this compound provides a good balance of stability and ease of cleavage.

Deprotection of the benzyl ether to unveil the hydroxyl group is typically achieved through palladium-catalyzed hydrogenation. organic-chemistry.org This method is generally clean and high-yielding. Alternative methods for cleavage include the use of strong acids or oxidizing agents, although these conditions are harsher and may not be compatible with sensitive substrates. organic-chemistry.org A milder approach for selective cleavage involves the use of a boron trichloride–dimethyl sulfide complex, which tolerates a variety of other functional groups. organic-chemistry.org

In the context of orthogonal protection strategies, the benzyl ether of this compound can be selectively removed in the presence of other protecting groups that are stable to hydrogenolysis. For example, it can be cleaved while tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, which are removed by acid and base respectively, remain intact. This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups that require protection.

Table 2: Common Cleavage Conditions for Benzyl Ethers

| Reagent | Conditions | Selectivity |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | High, chemoselective |

| BCl₃·SMe₂ | Mild Lewis acid | High, tolerates many functional groups organic-chemistry.org |

| Strong Acids (e.g., HBr, HI) | Harsh acidic conditions | Low, limited to acid-stable substrates organic-chemistry.org |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidative cleavage | Good, especially for p-methoxybenzyl ethers thieme-connect.de |

Precursor in Stereoselective Synthesis

The use of this compound as a precursor in stereoselective synthesis is an area of growing interest. Chiral pyridine derivatives are important components of many biologically active compounds and ligands for asymmetric catalysis. The substituents on this compound can be exploited to influence the stereochemical outcome of a reaction.

While specific examples detailing the use of this compound in stereoselective synthesis are not prevalent, related structures have been successfully employed. For instance, the asymmetric synthesis of chiral 3-benzyloxy-quinazolinones has been reported, achieving high yields and enantiomeric excesses. nih.govmdpi.com In these syntheses, a chiral vanadyl complex catalyzes the radical cross-coupling of a 3-hydroxy-quinazolone with styrenes, followed by benzylation. This demonstrates that a benzyloxy group can be present in a molecule undergoing a highly stereoselective transformation.

Another strategy to achieve stereoselectivity in reactions involving pyridines is to introduce a bulky group at the 3-position. This can direct the attack of a nucleophile to a specific position on the pyridine ring, thereby controlling regioselectivity and potentially stereoselectivity. For example, a bulky 3-triisopropylsilylpyridine has been used in an asymmetric electrophilic α-amidoalkylation reaction to produce a chiral N-acyl-1,2-dihydropyridine with high diastereoselectivity. researchgate.net By analogy, the 3-benzyloxy group, while not as sterically demanding as a triisopropylsilyl group, could potentially exert some degree of stereocontrol in similar reactions.

The development of new chiral ligands is also crucial for asymmetric catalysis. Chiral pyridine-containing oxazoline derivatives have been synthesized and used as ligands in metal-catalyzed asymmetric reactions. nih.gov This highlights the potential for derivatives of this compound to be modified into chiral ligands for various stereoselective transformations.

Table 3: Research Findings in Stereoselective Synthesis with Related Compounds

| Compound Type | Reaction | Key Feature | Outcome |

|---|---|---|---|

| 3-Hydroxy-quinazolones | Asymmetric radical cross-coupling followed by benzylation | Use of a chiral vanadyl catalyst | Chiral 3-benzyloxy-quinazolinones in high yield and enantiomeric excess nih.govmdpi.com |

| 3-Triisopropylsilylpyridine | Asymmetric electrophilic α-amidoalkylation | Bulky silyl group directs nucleophilic attack | High regio- and diastereoselectivity researchgate.net |

| Chiral pyridine-oxazolines | Ligands for asymmetric catalysis | Synthesis of new chiral ligands | Potential for various metal-catalyzed asymmetric reactions nih.gov |

Role in Medicinal Chemistry Research

Scaffold Design and Structure-Activity Relationship (SAR) Studies for Bioactive Agents

The 3-(benzyloxy)-2-methylpyridine framework is a key structural motif in the design of novel therapeutic agents. Researchers utilize this scaffold to systematically explore structure-activity relationships (SAR), which are crucial for optimizing the potency and selectivity of drug candidates. By modifying the substituents on both the pyridine (B92270) and the benzyl (B1604629) rings, chemists can fine-tune the compound's physicochemical properties and its interaction with biological targets.

A notable example is the synthesis of a series of 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate (B1203000) derivatives. In these studies, the this compound core is a constant feature, while the benzoate moiety is varied to assess the impact on biological activity. This systematic approach allows for the identification of key structural features that enhance the desired pharmacological effects. nih.gov

SAR studies on pyridine derivatives have shown that the position and nature of substituents are critical for their antiproliferative activity. nih.gov While not exclusively focused on this compound, this research underscores the importance of the substitution pattern on the pyridine ring in modulating biological activity, a principle that is directly applicable to the design of new agents based on this specific scaffold.

Development of Ligands and Inhibitors for Biological Targets

The this compound scaffold is instrumental in the development of targeted ligands and inhibitors for various biological targets. By incorporating this structural unit, researchers can design molecules that bind with high affinity and specificity to proteins implicated in disease pathways.

A closely related analog, 3-(Benzyloxy)pyridin-2-amine, has been identified as an inhibitor of two significant enzymes: Mitogen-activated protein kinase 14 (MAPK14) and Leukotriene A-4 hydrolase (LTA4H). drugbank.com MAPK14 is a key signaling protein involved in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. LTA4H is a bifunctional enzyme with both epoxide hydrolase and aminopeptidase (B13392206) activities, playing a role in the biosynthesis of the pro-inflammatory mediator leukotriene B4. The inhibitory activity of 3-(benzyloxy)pyridin-2-amine highlights the potential of the benzyloxypyridine core in designing enzyme inhibitors.

Furthermore, derivatives of the structurally similar 3-amino-2-methylpyridine (B1201488) have been successfully developed as ligands for the BAZ2B bromodomain. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are considered important targets in cancer and inflammation. The 3-amino-2-methylpyridine core of these ligands establishes crucial interactions within the BAZ2B binding pocket, demonstrating the utility of this scaffold in designing potent and selective bromodomain inhibitors. nih.gov These examples underscore the versatility of the substituted 2-methylpyridine (B31789) scaffold in generating ligands for diverse protein families.

| Compound Name | Target | Biological Activity |

| 3-(Benzyloxy)pyridin-2-amine | Mitogen-activated protein kinase 14 (MAPK14) | Inhibitor drugbank.com |

| 3-(Benzyloxy)pyridin-2-amine | Leukotriene A-4 hydrolase (LTA4H) | Inhibitor drugbank.com |

| 3-Amino-2-methylpyridine derivatives | BAZ2B bromodomain | Ligands nih.gov |

Precursor for Pharmacologically Relevant Compounds and Analogs

In addition to being a core scaffold, this compound and its derivatives serve as crucial precursors in the synthesis of more complex and pharmacologically active molecules. The reactivity of the pyridine ring and the benzyloxy group allows for a variety of chemical transformations, making it a versatile starting material for the construction of diverse molecular architectures.

One significant application is in the synthesis of 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate derivatives. nih.gov In this multi-step synthesis, a molecule containing the 3-(benzyloxy)-2-methylpyridin-4(1H)-one core serves as a key intermediate. This precursor undergoes further reactions to introduce the propyl benzoate side chain, ultimately yielding the final bioactive compounds. This demonstrates the role of the benzyloxypyridine moiety as a foundational building block in a synthetic pathway.

The broader utility of substituted pyridines as precursors is well-documented in the synthesis of complex drugs. For instance, substituted aminopyridines are key intermediates in the synthesis of Imatinib analogs, a class of targeted cancer therapeutics. mdpi.com While not a direct use of this compound, this highlights the strategic importance of functionalized pyridine rings as starting materials in the pharmaceutical industry. The presence of the benzyloxy group in this compound offers a protective group for the hydroxyl function, which can be deprotected at a later synthetic stage to reveal a reactive handle for further elaboration of the molecule.

Exploration in Material Science (e.g., Corrosion Inhibitors)

Beyond its applications in medicinal chemistry, the pyridine scaffold, including derivatives like this compound, has been explored for its potential in material science, particularly as corrosion inhibitors. The ability of pyridine and its derivatives to adsorb onto metal surfaces and form a protective layer makes them effective in preventing corrosion, especially in acidic environments.

Pyridine salts, in combination with cationic surfactants, have been shown to be effective corrosion inhibitors for ferrous surfaces in highly acidic aqueous media. google.com The mechanism of action involves the adsorption of the pyridine ring onto the metal surface, which is facilitated by the presence of the nitrogen atom's lone pair of electrons and the π-electrons of the aromatic ring. This adsorption creates a barrier that isolates the metal from the corrosive environment.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While classical methods for pyridine (B92270) synthesis are well-established, the future of chemical manufacturing hinges on the development of sustainable and efficient synthetic routes. For 3-(benzyloxy)-2-methylpyridine, future research will likely focus on several key areas:

Green Chemistry Approaches: The principles of green chemistry will be central to the development of new synthetic strategies. This includes the use of environmentally benign solvents, the development of catalyst-free reactions, and the design of processes with high atom economy. nih.govresearchgate.net Researchers are increasingly exploring methods like multicomponent one-pot reactions, which can significantly reduce waste and energy consumption. nih.govresearchgate.net The use of techniques such as ultrasonic and microwave-assisted synthesis is also expected to grow, offering faster and more efficient pathways to pyridine derivatives. nih.govresearchgate.net

Catalytic C-H Functionalization: Direct C-H functionalization of the pyridine ring represents a powerful and atom-economical approach to creating new derivatives of this compound. rsc.orgbohrium.com This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. rsc.orgbohrium.com Future work will likely focus on developing novel catalysts that can selectively functionalize specific C-H bonds on the pyridine ring, allowing for precise control over the final product's structure.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalysis offers the potential for highly selective and environmentally friendly synthetic routes to complex molecules. Future research may explore the use of engineered enzymes to catalyze the synthesis of this compound and its derivatives, offering a sustainable alternative to traditional chemical methods.

A summary of potential sustainable synthetic approaches is presented in the table below.

| Synthetic Approach | Key Advantages | Potential for this compound |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.gov | Development of one-pot syntheses starting from simple, readily available precursors. |

| Catalytic C-H Functionalization | Direct modification of the pyridine core, high atom economy. rsc.orgbohrium.com | Introduction of new functional groups at various positions on the pyridine ring. |

| Green Catalysts | Use of reusable and environmentally friendly catalysts. nih.gov | Application of solid acid catalysts or magnetic nanocatalysts for improved sustainability. nih.gov |

| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction times, improved yields. nih.gov | Faster and more efficient production of the target compound. |

Exploration of Undiscovered Reactivity and Catalytic Potential

The reactivity of the this compound scaffold is not yet fully understood, and there is significant potential for discovering new transformations and applications.

Pyridinyl Radical Chemistry: Recent advances in photochemistry have opened up new avenues for the functionalization of pyridines via pyridinyl radicals. acs.org These highly reactive intermediates can participate in a variety of bond-forming reactions, enabling the synthesis of novel derivatives that are inaccessible through traditional methods. acs.org Future studies could explore the generation and reactivity of pyridinyl radicals derived from this compound, leading to new strategies for C-C and C-heteroatom bond formation.

Ligand Development for Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. rsc.org The specific steric and electronic properties of this compound make it an attractive candidate for the development of new ligands for a variety of catalytic transformations. Research in this area could focus on synthesizing metal complexes of this ligand and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. acsgcipr.orgresearchgate.net The electron-donating or -withdrawing nature of substituents on the pyridine ring can influence the catalytic activity of the metal center. acs.org

Organocatalysis: The pyridine nitrogen atom can act as a basic site, making pyridine derivatives potential organocatalysts for a range of chemical reactions. Future work could investigate the use of this compound and its derivatives as catalysts for reactions such as aldol condensations, Michael additions, and asymmetric transformations.

Advanced Computational Modeling for Predictive Chemistry and Property Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling can provide valuable insights into its properties and reactivity, guiding the design of new experiments and accelerating the discovery of new applications.

Predictive Modeling of Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to predict a wide range of properties for this compound and its derivatives, including their electronic structure, reactivity, and spectroscopic characteristics. nih.govresearchgate.netresearchgate.netekb.eg These predictions can help researchers to understand the behavior of these molecules and to design new compounds with specific desired properties. semanticscholar.org Molecular modeling can also be used to study the effect of different functional groups on the electronic properties of the pyridine ring. ekb.eg

Structure-Activity Relationship (SAR) Studies: By combining computational modeling with experimental data, researchers can develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of new derivatives of this compound. nih.gov These models can be used to prioritize compounds for synthesis and testing, thereby streamlining the drug discovery process.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This can provide a deeper understanding of the factors that control the outcome of these reactions and can help researchers to design more efficient and selective synthetic methods.

The table below highlights key areas where computational modeling can be applied.

| Computational Approach | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, bond energies, and reactivity indices. nih.govresearchgate.netresearchgate.netekb.eg | Prediction of reaction pathways and stability of intermediates. |

| Molecular Docking | Simulation of binding interactions with biological targets. | Identification of potential protein targets and prediction of binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. nih.gov | Design of new derivatives with enhanced biological activity. |